molecular formula C13H15N3O2 B11868876 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cat. No.: B11868876
M. Wt: 245.28 g/mol
InChI Key: JXEYXQSWZQMKBS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[44]non-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by phosphotungstic acid (H3PW12O40) supported on silica (SiO2) under microwave irradiation and solvent-free conditions . The reaction yields are generally high, ranging from 74% to 90%, and the method is considered environmentally friendly due to the absence of solvents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products

The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The exact mechanism of action for 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which are currently under investigation in various research studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[44]non-3-en-2-one stands out due to its unique triazaspiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C13H15N3O2/c1-18-10-5-3-2-4-9(10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17)

InChI Key

JXEYXQSWZQMKBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3(CCNC3)NC2=O

Origin of Product

United States

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